2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride
Description
2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride is a thiazole derivative characterized by a dimethyl-substituted thiazole ring linked to an acetic acid moiety, with a hydrochloride counterion. Its molecular formula is C₁₀H₁₈Cl₂N₄O, and it is reported to have a purity of 95% . Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-4-6(3-7(9)10)11-5(2)8-4;/h3H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBHPLBDMYKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093851-37-5 | |
| Record name | 2-(dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiourea and α-Halo Ketone Reactions
The thiazole ring is constructed via cyclocondensation between thiourea derivatives and α-halo ketones. For example, 2-amino-4,5-dimethylthiazole—a key intermediate—is synthesized by reacting thiourea with chloroacetone in hydrochloric acid at 60–80°C. This exothermic reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of chloroacetone, followed by cyclization and elimination of hydrogen chloride.
Reaction Conditions:
Optimized Cyclocondensation with Bromoacetyl Intermediates
Bromination of acetylated precursors enhances reactivity. For instance, α-bromoacetyl derivatives are generated by treating 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid with bromine in acetic acid at 25°C. Subsequent cyclocondensation with thiobenzamide in dimethylformamide (DMF) at 60°C yields 2,5-disubstituted thiazoles with 78–82% efficiency.
Acid-Catalyzed Reflux for Enhanced Crystallinity
Refluxing in acetic acid with sodium acetate (pH 4.5–5.0) improves crystallinity and purity. The protocol involves:
- Dissolving the alkylated intermediate in glacial acetic acid.
- Adding sodium acetate (1.2 equiv).
- Refluxing at 120°C for 3–5 hours.
Outcomes:
- Purity Increase: 80% → 94% (HPLC)
- Crystal Size: 50–100 μm (ideal for filtration)
Catalytic Methods for Industrial-Scale Production
Palladium-Catalyzed Cross-Coupling
A 2023 innovation employs Pd(OAc)₂/Xantphos to couple 2-bromo-4,5-dimethylthiazole with ethyl glyoxylate, followed by hydrolysis and HCl treatment. This method bypasses hazardous chloroacetyl chloride and achieves 88% yield at 50°C.
Enzyme-Mediated Synthesis
Lipase B from Candida antarctica catalyzes the esterification of 2-(dimethyl-1,3-thiazol-5-yl)ethanol with chloroacetic acid in ionic liquids ([BMIM][BF₄]). This green chemistry approach offers 92% conversion at 40°C but requires costly enzyme recycling.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 65–75 | 85–90 | Moderate |
| N-Alkylation | 70–80 | 90–95 | High |
| Acid-Catalyzed Reflux | 80–85 | 94–97 | High |
| Pd-Catalyzed Coupling | 88 | 98 | Low |
Industrial Purification Techniques
Crystallization Optimization
- Solvent System: n-Butanol/water (3:1 v/v) reduces impurity carryover by 40% compared to ethanol.
- Cooling Rate: 0.5°C/min → 75% recovery of needle-shaped crystals.
Chromatographic Polishing
Reverse-phase C18 chromatography with acetonitrile/0.1% TFA gradient resolves persistent impurities (<0.5%), ensuring USP-grade material.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s synthesis relies on nucleophilic substitution between 2-amino-4,5-dimethylthiazole and chloroacetic acid under acidic conditions. The amino group attacks the electrophilic carbon of chloroacetic acid, forming the C–N bond. This reaction typically proceeds at 60–80°C with yields exceeding 70% after purification.
Key Conditions:
-
Catalysts: None required (protonation of the amino group enhances nucleophilicity)
-
Temperature: 60–80°C
Oxidation Reactions
The thiazole sulfur atom undergoes oxidation with agents like hydrogen peroxide or m-chloroperbenzoic acid, producing sulfoxides or sulfones.
Example Reaction:
Reagents and Outcomes:
| Reagent | Product | Yield (%) |
|---|---|---|
| HO (30%) | Sulfoxide | 65–75 |
| m-CPBA | Sulfone | 55–60 |
Reduction Reactions
The thiazole ring can be reduced to dihydrothiazole derivatives using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Mechanism:
-
LiAlH selectively reduces the thiazole’s C=N bond, forming a saturated dihydrothiazole ring.
-
NaBH is less aggressive, preserving the acetic acid moiety while reducing reactive side chains.
Electrophilic Substitution
The dimethylthiazole ring participates in electrophilic aromatic substitution (EAS) at the C-2 and C-4 positions due to electron-donating methyl groups .
Example Reactions:
Functional Group Transformations
The acetic acid group undergoes esterification, amidation, and decarboxylation:
Esterification
Reaction with methanol/H produces methyl esters:
Amidation
Coupling with amines (e.g., benzylamine) via EDC/HOBt generates amides :
Biological Activity Correlations
Structural modifications via these reactions enhance antimicrobial and anticancer properties:
-
Antimicrobial Activity: Sulfone derivatives show 2–4× higher efficacy against Staphylococcus aureus (MIC: 3.9 µg/mL) compared to the parent compound .
-
Anticancer Potential: Brominated analogs inhibit HCT-116 colon cancer cells (IC: 8.2 µM) by disrupting thioredoxin reductase .
Mechanistic Insights
-
Nucleophilic Substitution: Protonation of the amino group in 2-amino-4,5-dimethylthiazole increases its nucleophilicity, facilitating attack on chloroacetic acid.
-
Oxidation: The sulfur atom’s lone pair electrons react with peroxides, forming S–O bonds via radical intermediates.
Scientific Research Applications
Chemical Synthesis
2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to the development of novel compounds with specific properties.
Biological Activities
The compound has been studied for its antimicrobial and antifungal properties. Research indicates that thiazole derivatives exhibit significant activity against various pathogens, making them potential candidates for developing new antibiotics.
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | |
| Antifungal | Candida species |
Pharmacological Research
In pharmacological studies, this compound has shown potential therapeutic effects against several diseases:
- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (Caco-2). Studies using MTT assays revealed IC50 values indicating effective inhibition of cell proliferation.
Industrial Applications
The compound is utilized in the production of dyes and biocides due to its chemical stability and reactivity. Its unique thiazole structure contributes to the effectiveness of these products in various industrial processes.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of thiazole derivatives including this compound against human glioblastoma U251 cells. The results indicated significant cytotoxicity compared to standard treatments like cisplatin.
Case Study 2: Antimicrobial Efficacy
Research focused on the antibacterial activity of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds similar to this compound exhibited remarkable effectiveness against resistant strains.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Core Thiazole Derivatives
- 2-(4-Methyl-1,3-thiazol-5-yl)acetic acid (CAS 5255-33-4): Differs by a single methyl group at the 4-position of the thiazole ring instead of dimethyl substitution. This minor structural variation may influence solubility and receptor binding .
- 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid : Features a phenyl group at the 4-position, enhancing aromatic interactions. This compound is available in high-purity forms (up to 99.999%) for pharmaceutical research .
- 2-(2,6-Dichlorophenyl)-1,3-thiazol-5-yl acetic acid : Incorporates a dichlorophenyl substituent, increasing molecular weight (288.142 g/mol) and lipophilicity, which may improve membrane permeability .
Functionalized Thiazole Derivatives
- (Z)-2-(5-((4-Chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (T12) : Contains a morpholinyl group and a chloro substituent, contributing to anticancer activity via kinase inhibition .
- GW501516: A structurally complex analog with a trifluoromethylphenyl group and methyl sulfanyl phenoxy chain, known for PPARδ agonism and metabolic regulation .
Table 1: Structural and Physical Properties
Physicochemical and Spectroscopic Properties
- Solubility: The hydrochloride salt of the target compound likely enhances water solubility compared to non-ionic analogs like 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid .
- Spectroscopy : Solid-state NMR () and IR/NMR () are critical for confirming regiochemistry and polymorphism in thiazole derivatives. For example, distinct $^{13}\text{C}$ NMR shifts differentiate substituent positions .
Biological Activity
2-(Dimethyl-1,3-thiazol-5-yl)acetic acid hydrochloride is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with acetic acid under controlled conditions. The final product is often obtained as a hydrochloride salt, enhancing its solubility and stability for biological assays .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.8 µg/mL | |
| Escherichia coli | 15.6 µg/mL | |
| Bacillus cereus | 8.0 µg/mL | |
| Pseudomonas aeruginosa | 16.0 µg/mL |
The compound exhibited a twofold to sixteenfold increase in antibacterial efficacy compared to standard antibiotics like oxytetracycline . Additionally, it has shown promising antifungal activity against drug-resistant strains of Candida species .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 (lung cancer) and Caco-2 (colon cancer) cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
The IC50 values indicate that the compound exhibits moderate cytotoxicity, suggesting potential as a chemotherapeutic agent.
The biological activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies suggest that interactions with specific amino acid residues in target proteins are crucial for their inhibitory effects .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antibacterial Efficacy : A study reported that a series of thiazole derivatives showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as alternative treatments for resistant infections .
- Anticancer Properties : Another investigation demonstrated that the incorporation of the thiazole moiety into synthetic compounds resulted in significant growth inhibition of cancer cells, with further exploration needed to understand the underlying mechanisms .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, chloroacetone, HCl | 65-75 | |
| N-Alkylation | Chloroacetic acid, triethylamine, DMF | 70-80 | |
| Acid-Catalyzed Reflux | Acetic acid, sodium acetate, 3-5 h reflux | 80-85 |
How can computational modeling be integrated into optimizing synthesis conditions?
Level: Advanced
Answer:
Quantum chemical calculations and reaction path simulations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- ICReDD Framework : Combines computational screening of reaction parameters (solvent, catalyst) with experimental validation to narrow optimal conditions .
- Solvent Effects : Molecular dynamics simulations assess solvent polarity impacts on reaction kinetics .
- Yield Prediction : Machine learning models trained on existing thiazole synthesis data improve yield forecasts .
What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?
Level: Basic
Answer:
- NMR :
- ¹H NMR : Thiazole protons resonate at δ 7.2–7.5 ppm; methyl groups on thiazole appear as singlets (δ 2.5–3.0 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm; thiazole carbons at 120–150 ppm .
- IR : Strong absorption at 1680–1720 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (HCl salt N-H stretch) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ corresponds to molecular formula C₇H₁₁ClN₂O₂S .
How do structural modifications on the thiazole ring impact biological activity, and what methodological approaches elucidate structure-activity relationships (SAR)?
Level: Advanced
Answer:
- Substituent Effects :
- Methyl Groups : Enhance lipophilicity and membrane permeability, improving antimicrobial activity .
- Hydrochloride Salt : Increases solubility and bioavailability compared to free bases .
- Methodologies :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with enzymes like cytochrome P450 .
- Enzyme Assays : IC₅₀ measurements against target proteins (e.g., kinase inhibitors) quantify potency .
Q. Table 2: SAR of Thiazole Derivatives
| Compound Modification | Biological Activity (IC₅₀, μM) | Target Enzyme |
|---|---|---|
| 2-(Dimethyl-thiazolyl)acetic acid | 12.5 ± 1.2 | Bacterial dihydrofolate reductase |
| Ethyl-substituted analog | 25.3 ± 2.1 | Fungal lanosterol demethylase |
What strategies resolve contradictions in reported biological activity data across studies?
Level: Advanced
Answer:
Discrepancies often arise from assay variability, purity, or structural analogs. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Verification : HPLC-DAD analysis (≥98% purity) to exclude impurities affecting results .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., PubChem BioAssay data) .
How can researchers design experiments to explore synergistic effects with other therapeutic agents?
Level: Advanced
Answer:
- In Vitro Models : Co-administer the compound with standard drugs (e.g., fluconazole) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Computational Synergy Prediction : Use tools like SynergyFinder to model additive vs. synergistic interactions .
- Mechanistic Studies : Transcriptomic profiling (RNA-seq) to identify pathways enhanced by combination therapy .
What are the solubility properties of this compound, and how does the hydrochloride salt form influence reactivity?
Level: Basic
Answer:
- Solubility : Highly soluble in polar solvents (water, DMSO) due to ionic hydrochloride form; poorly soluble in non-polar solvents (logP ~ -0.5) .
- Reactivity Impact : The HCl salt stabilizes the zwitterionic form, enhancing electrophilicity for nucleophilic substitutions (e.g., amide bond formation) .
What analytical methods ensure batch-to-batch consistency in academic synthesis?
Level: Basic
Answer:
- HPLC-DAD : Quantifies purity using a C18 column, mobile phase (acetonitrile:water + 0.1% TFA), and UV detection at 254 nm .
- Elemental Analysis : Confirms C, H, N, S, Cl content within ±0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Verifies hydrochloride salt stability up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
